![molecular formula C8H13NS B14406744 2-Methyl-2-azabicyclo[2.2.2]octane-3-thione CAS No. 83369-53-3](/img/structure/B14406744.png)
2-Methyl-2-azabicyclo[2.2.2]octane-3-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-2-azabicyclo[2.2.2]octane-3-thione is a nitrogen-containing heterocyclic compound. This bicyclic structure consists of a six-membered nitrogen heterocycle fused to a cyclopentane ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-azabicyclo[2.2.2]octane-3-thione typically involves nucleophilic attack and intramolecular cyclization. Common starting materials include cyclopentanes and piperidine derivatives. The reaction conditions often involve the use of strong bases and solvents such as methanol .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would likely involve scalable synthetic routes similar to those used in laboratory settings, with optimization for yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-2-azabicyclo[2.2.2]octane-3-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
2-Methyl-2-azabicyclo[2.2.2]octane-3-thione has several applications in scientific research:
Chemistry: Used as a key intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with various pharmacological properties.
Medicine: Explored for its potential use in drug discovery, particularly for its unique structural properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Methyl-2-azabicyclo[2.2.2]octane-3-thione involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into various biological receptors, potentially modulating their activity. The exact pathways and targets can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Azabicyclo[3.2.1]octane: Another nitrogen-containing heterocycle with similar structural properties.
8-Azabicyclo[3.2.1]octane: A related compound with a different ring fusion pattern.
Uniqueness
2-Methyl-2-azabicyclo[2.2.2]octane-3-thione is unique due to its specific bicyclic structure and the presence of a thione group. This combination of features gives it distinct chemical and biological properties compared to other similar compounds .
Eigenschaften
CAS-Nummer |
83369-53-3 |
|---|---|
Molekularformel |
C8H13NS |
Molekulargewicht |
155.26 g/mol |
IUPAC-Name |
2-methyl-2-azabicyclo[2.2.2]octane-3-thione |
InChI |
InChI=1S/C8H13NS/c1-9-7-4-2-6(3-5-7)8(9)10/h6-7H,2-5H2,1H3 |
InChI-Schlüssel |
SUKDGRUQVWPXSR-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2CCC(C1=S)CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{4-Chloro-2-[(2-chlorophenyl)methyl]phenyl}pyridine-4-carboxamide](/img/structure/B14406666.png)
![2-Methylpropyl [(quinolin-8-yl)oxy]acetate](/img/structure/B14406673.png)
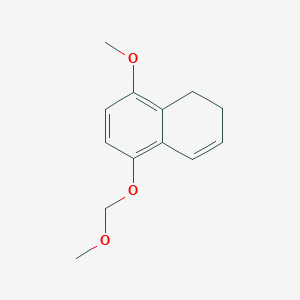
![4-(Methylsulfanyl)-2-(pyridin-4-yl)-5,6-dihydrobenzo[h]quinazoline](/img/structure/B14406685.png)
![Diethyl [cyano(dimethylamino)methyl]phosphonate](/img/structure/B14406698.png)
![calcium;2-[(3-carboxy-4-oxidonaphthalen-1-yl)diazenyl]-4-chloro-5-methylbenzenesulfonate](/img/structure/B14406702.png)
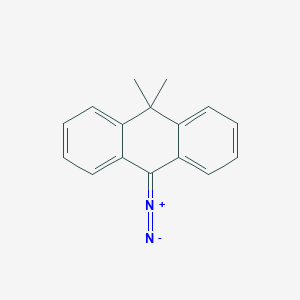
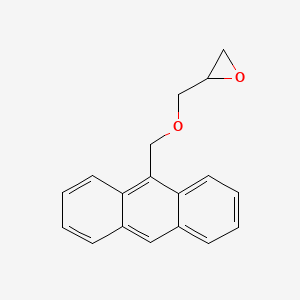
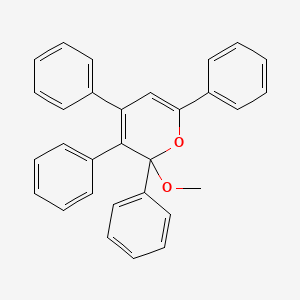


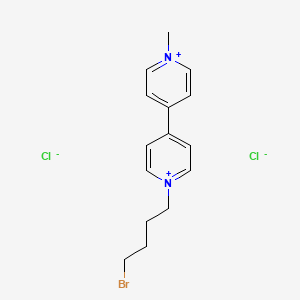

![2-[(Octylsulfanyl)methyl]isoquinolin-2-ium chloride](/img/structure/B14406761.png)
